9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings (a pyrimidine ring fused to an imidazole ring) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine moiety, specifically a pyrimidine ring fused to an imidazole ring . The presence of the dimethylphenyl group and the dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione moiety would further characterize the structure.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. One such reaction is the Dimroth rearrangement, which involves the isomerization of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the purine moiety would likely contribute to its aromaticity .Mechanism of Action
While the specific mechanism of action for this compound is not known, many pyrimidine derivatives exert their biological effects through inhibition of protein kinases . Protein kinases are enzymes that play key roles in cellular processes such as cell growth regulation, differentiation, migration, and metabolism .
Future Directions
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(9-11(10)2)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALRNJQTHMCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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